N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is a common structure in many pharmaceuticals and natural products . The cyanopyridinyl group (5-cyanopyridin-2-yl) is a common motif in medicinal chemistry, found in various therapeutic agents . The octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl} moiety is a less common structure and may confer unique properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the pyridine and amide functional groups, which can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups in this compound might enhance its solubility in polar solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 12 (CDK12) . CDK12 plays a key role in the coordination of transcription with elongation and mRNA processing .
Mode of Action
The compound acts as a CDK12 inhibitor . It binds to CDK12 and inhibits its activity, which results in the inhibition of the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II .
Biochemical Pathways
The inhibition of CDK12 affects the transcription elongation and mRNA processing pathways . This can lead to a decrease in the production of certain proteins that are crucial for cell growth and proliferation .
Pharmacokinetics
The compound is reported to have good physicochemical properties , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of CDK12 by this compound can lead to growth inhibition in certain cells , such as SK-BR-3 cells . This suggests that it could potentially be used as a therapeutic agent for certain types of cancer .
Properties
IUPAC Name |
N-[4-[[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-22(28)25-18-5-6-20(15(2)10-18)31(29,30)27-9-8-17-13-26(14-19(17)27)21-7-4-16(11-23)12-24-21/h4-7,10,12,17,19H,3,8-9,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUOYRWBJRKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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